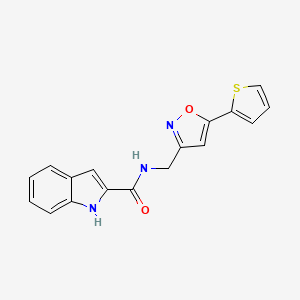
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THIP is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study by Hassan et al. (2021) explored the synthesis of novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity across various human cancer cell lines, including colorectal, breast, liver, and lung carcinomas. The study's molecular hybridization approach yielded compounds with excellent anticancer inhibition, particularly against the HepG2 liver cancer cell line, with promising IC50 values when compared to the standard reference drug, doxorubicin. Further investigations into cell cycle analysis and apoptosis in HepG2 cells, along with enzymatic assays and molecular docking studies, suggest these compounds as strong candidates for anticancer drugs (Hassan et al., 2021).
Bioisosteric Replacement and Research Chemicals
McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical, identified due to mislabeling, which showcases the bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids, with a pyrazole core. This study highlights the structural analysis and differentiation of regioisomers, providing insight into the complexity of synthetic compounds and their potential pharmacological activities, which remain to be explored (McLaughlin et al., 2016).
Enzymatic Inhibition
Knecht and Löffler (1998) investigated the inhibitory effects of isoxazol derivatives on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. Their findings revealed that these compounds exhibit differential inhibitory potency across species, providing valuable insights for the development of immunosuppressive agents. This study underscores the relevance of such derivatives in modulating immune cell functions and their potential therapeutic applications (Knecht & Löffler, 1998).
Crystal Structure Analysis
Smith et al. (1991) conducted a detailed structural analysis of an isoxazole amino ester, contributing to the understanding of molecular geometry, steric interactions, and the implications for compound stability and reactivity. This type of research is fundamental in the design and synthesis of new chemical entities with potential pharmacological applications (Smith et al., 1991).
Eigenschaften
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-17(14-8-11-4-1-2-5-13(11)19-14)18-10-12-9-15(22-20-12)16-6-3-7-23-16/h1-9,19H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAWNHCLUKBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
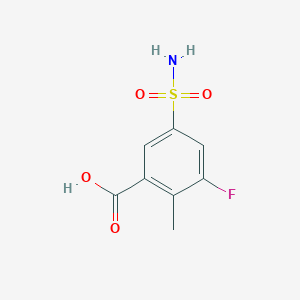
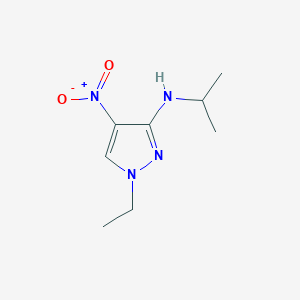
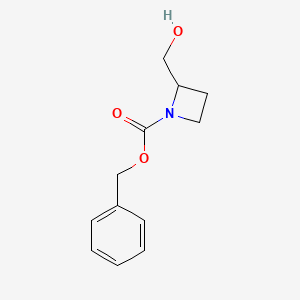
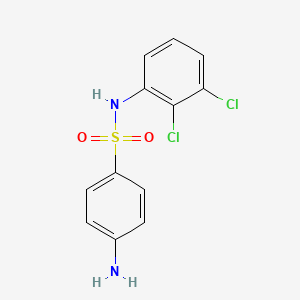
![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)
![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)
![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)
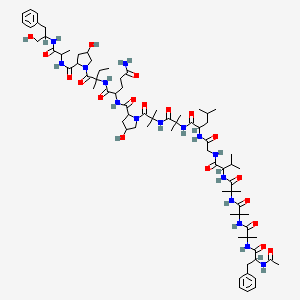
![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)